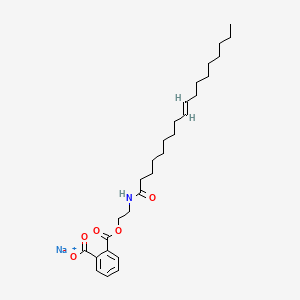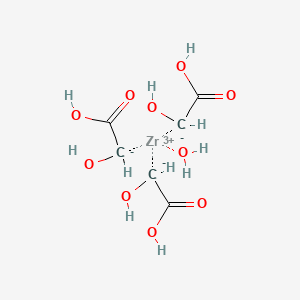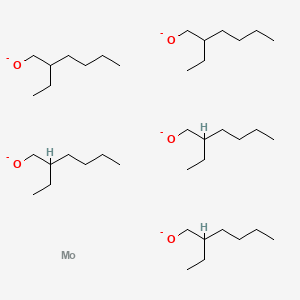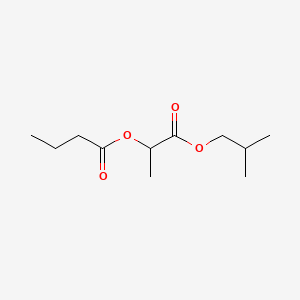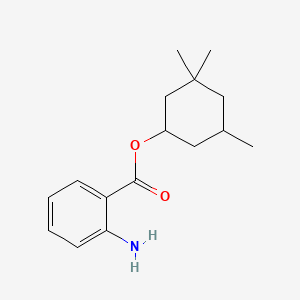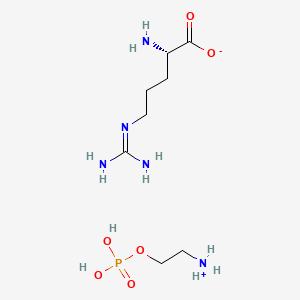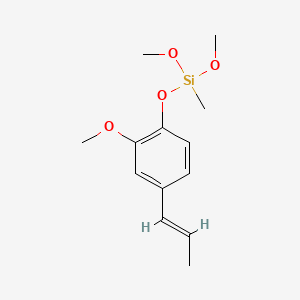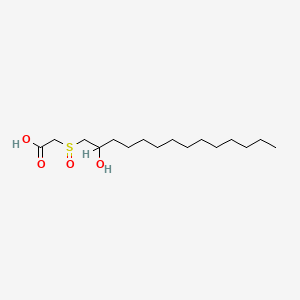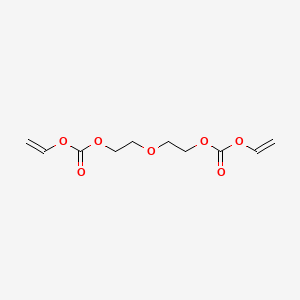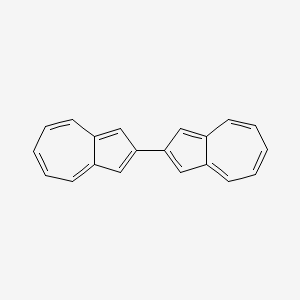
3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile: is an organic compound that features a biphenyl group and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile typically involves the following steps:
-
Suzuki-Miyaura Coupling: : This reaction is used to form the biphenyl core. It involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or dioxane at elevated temperatures .
-
Knoevenagel Condensation: : The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction. This involves the reaction of a benzaldehyde derivative with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the nitrile group to an amine .
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the biphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitric acid
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile has several applications in scientific research:
-
Organic Electronics: : The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties .
-
Materials Science: : It is used in the synthesis of advanced materials with specific optical and electronic characteristics .
-
Pharmaceuticals: : The compound serves as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs .
-
Biological Research: : It is used in the study of molecular interactions and as a probe in biochemical assays .
Mécanisme D'action
The mechanism of action of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile depends on its application:
-
Organic Electronics: : The compound functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices .
-
Pharmaceuticals: : It interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved vary depending on the specific drug synthesized from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 and 4’ positions.
2-Phenylacrylonitrile: A compound with a phenyl group and an acrylonitrile moiety.
Uniqueness
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile is unique due to the combination of a biphenyl core and an acrylonitrile group. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Propriétés
Numéro CAS |
65260-37-9 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(E)-2-phenyl-3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H15N/c22-16-21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)18-7-3-1-4-8-18/h1-15H/b21-15- |
Clé InChI |
OIFIBIHDOBPTDR-QNGOZBTKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


